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molecular formula C15H13F2NO3 B5879722 N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide

Cat. No. B5879722
M. Wt: 293.26 g/mol
InChI Key: ULHKEHDMXOVKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07335674B2

Procedure details

5.5 ml (39.2 mmol; 1.2 equivalent) of triethylamine and 4.5 ml (35.9 mmol; 1.1 equivalent) of 2,6-difluorobenzoyl chloride are added to 5 g (32.6 mmol) of 3,5-dimethoxyaniline in solution in 100 ml of anhydrous toluene. The reaction medium is maintained under stirring at 70° C. for 1 hour 30 minutes, then, after returning to ambient temperature, washed with 3 times 50 ml of water. The resulting organic phase is dried over magnesium sulphate then the solvent is evaporated off under reduced pressure. The expected product is obtained in the form of a white powder (8.75 g; yield=97%) used in the following stage without other purification.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[F:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:10]=1[C:11](Cl)=[O:12].[CH3:19][O:20][C:21]1[CH:22]=[C:23]([CH:25]=[C:26]([O:28][CH3:29])[CH:27]=1)[NH2:24]>C1(C)C=CC=CC=1>[CH3:29][O:28][C:26]1[CH:25]=[C:23]([NH:24][C:11](=[O:12])[C:10]2[C:9]([F:8])=[CH:17][CH:16]=[CH:15][C:14]=2[F:18])[CH:22]=[C:21]([O:20][CH3:19])[CH:27]=1

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.5 mL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)F
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring at 70° C. for 1 hour 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is maintained
CUSTOM
Type
CUSTOM
Details
after returning to ambient temperature
WASH
Type
WASH
Details
washed with 3 times 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NC(C1=C(C=CC=C1F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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